ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-
Overview
Description
Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “5-Amino-3-(4-chlorophenyl)isoxazole” can be found in various databases .Chemical Reactions Analysis
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular weight of 194.6177 g/mol . Its melting point is between 162 and 165 °C .Scientific Research Applications
Molecular Modeling and Structural Analysis
Isoxazole derivatives, including those with 5-amino-4-(p-chlorophenyl) substitution, have been studied for their structural properties using experimental and theoretical methods. For instance, the compound 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, related to the queried chemical, was investigated to understand its promising immunological activity. The study utilized Kohn–Sham density functional theory (DFT) and Bader's theory of atoms in molecules to analyze molecular parameters for quantum molecular similarity investigations. This research contributes to the understanding of isoxazole derivatives at a molecular level, which is crucial for designing compounds with desired biological activities (Jezierska et al., 2003).
Immunological Activity
Isoxazole compounds have been identified for their immunological activities. For example, derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid were synthesized and tested for anti-inflammatory and antibacterial effects. Among these, specific derivatives displayed significant anti-inflammatory and antibacterial activities, highlighting the potential of isoxazole derivatives in developing new therapeutic agents (Machoń & Ryng, 1981).
Synthesis and Biological Evaluation
Research into isoxazole derivatives also extends into their synthesis and biological evaluation for potential applications as antimicrobial and anti-inflammatory agents. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This demonstrates the versatility of isoxazole derivatives in medicinal chemistry and their potential in developing new drugs (Kendre et al., 2015).
Mechanism of Action and Immunosuppressive Properties
Another area of interest is understanding the mechanism of action and immunosuppressive properties of isoxazole derivatives. A study synthesized a new series of isoxazole derivatives and investigated their immunosuppressive properties in vitro using human cells. One compound, in particular, showed strong antiproliferative activity and inhibited lipopolysaccharide-induced tumor necrosis factor production, indicating its potential as an immunosuppressive agent (Mączyński et al., 2018).
Synthetic Applications and Herbicidal Activity
Isoxazole derivatives have also found applications in agriculture, particularly as herbicides. Research into the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides revealed significant herbicidal activity against broadleaf and narrowleaf weeds. This highlights the potential of isoxazole derivatives in developing new herbicides for agricultural use (Hamper et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGFUKSSKIWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214126 | |
Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- | |
CAS RN |
64047-49-0 | |
Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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